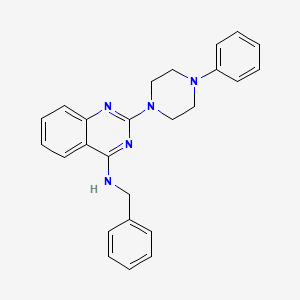![molecular formula C10H6ClN5 B12928868 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 91322-01-9](/img/structure/B12928868.png)
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the triazolopyrimidine family, known for its diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Méthodes De Préparation
The synthesis of 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of 5-chloro-3-phenyl-1H-1,2,4-triazole with various reagents. One common method includes the use of ethyl cyanoacetate in the presence of sodium hydride in tetrahydrofuran, leading to the formation of ethyl α-cyano-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-acetate . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with potassium cyanide to form 3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine-5-carbonitrile.
Addition Reactions: When reacted with Grignard reagents, it forms addition products such as 7-alkylated 5-chloro-6,7-dihydro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidines.
Aromatization: The anions generated from the compound with sodium hydride undergo aromatization to give 3H-1,2,3-triazolo[4,5-d]pyrimidine-7-carbonitriles.
Applications De Recherche Scientifique
Medicinal Chemistry: It has shown promising neuroprotective and anti-neuroinflammatory properties, making it a potential candidate for treating neurodegenerative diseases.
Antimicrobial Activity: The compound exhibits significant antimicrobial properties, making it useful in developing new antibiotics.
Cancer Research: It has been evaluated for its anticancer activity, particularly against renal cancer cell lines.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves the inhibition of specific molecular targets and pathways. For instance, it has been observed to inhibit the NF-kB inflammatory pathway, reducing the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells . Additionally, it exerts its effects through the inhibition of endoplasmic reticulum stress and apoptosis .
Comparaison Avec Des Composés Similaires
5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can be compared with other triazolopyrimidine derivatives, such as:
5-(Methylsulfonyl)-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: This compound undergoes similar nucleophilic substitution reactions but with different reactivity.
7-Acetonyl-5-chloro-6,7-dihydro-3-phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: Formed through addition reactions with ketones, it exhibits different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
91322-01-9 |
|---|---|
Formule moléculaire |
C10H6ClN5 |
Poids moléculaire |
231.64 g/mol |
Nom IUPAC |
5-chloro-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C10H6ClN5/c11-10-12-6-8-9(13-10)16(15-14-8)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
NKIVLXGSBRGGMK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carbonitrile](/img/structure/B12928786.png)
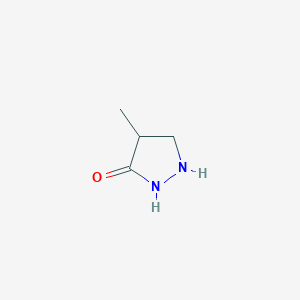
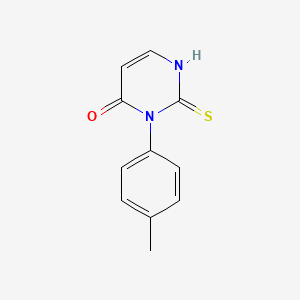

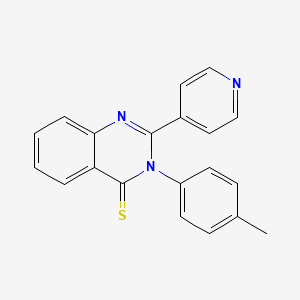
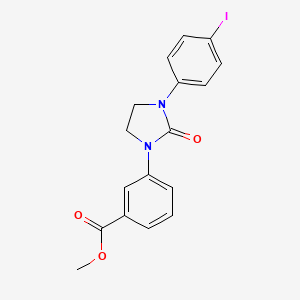



![4-(2,7-Dibromo-9H-carbazol-9-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12928846.png)

![N-[5-Cyano-2-(morpholin-4-yl)pyrimidin-4-yl]benzamide](/img/structure/B12928856.png)

